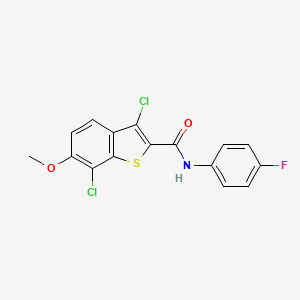![molecular formula C19H18ClNO3S B3666419 [2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 2-chlorobenzoate](/img/structure/B3666419.png)
[2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 2-chlorobenzoate
概要
説明
[2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 2-chlorobenzoate: is a complex organic compound that features a combination of methoxy, pyrrolidine, carbothioyl, and chlorobenzoate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 2-chlorobenzoate typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: Methoxylation reactions are employed to introduce the methoxy group onto the aromatic ring.
Carbothioylation: The carbothioyl group is introduced using thiocarbonylation reactions.
Chlorobenzoate Formation: The final step involves esterification with 2-chlorobenzoic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Microwave-assisted organic synthesis (MAOS) can also be employed to accelerate reaction times and improve overall efficiency .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrrolidine moieties.
Reduction: Reduction reactions can target the carbothioyl group, converting it to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Thiols or alcohols can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 2-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its structural complexity.
Medicine
Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of [2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 2-chlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, thereby modulating their activity .
類似化合物との比較
Similar Compounds
Dichloroaniline: Similar in having a chlorinated aromatic ring but lacks the methoxy and pyrrolidine groups.
Pyrazole Derivatives: Share the heterocyclic structure but differ in functional groups and overall reactivity.
Uniqueness
The uniqueness of [2-Methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 2-chlorobenzoate lies in its combination of functional groups, which provide a versatile platform for various chemical reactions and applications.
特性
IUPAC Name |
[2-methoxy-4-(pyrrolidine-1-carbothioyl)phenyl] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-23-17-12-13(18(25)21-10-4-5-11-21)8-9-16(17)24-19(22)14-6-2-3-7-15(14)20/h2-3,6-9,12H,4-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRVIZZSSKUDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCCC2)OC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3666339.png)

![N~2~-(4-fluorobenzyl)-N-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3666355.png)


![N~2~-(2,4-dichlorobenzyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3666380.png)
![benzyl 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B3666381.png)
![N~2~-benzyl-N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3666394.png)

![methyl 4-({[1-(phenylacetyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B3666402.png)
![N-(2-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3666407.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide](/img/structure/B3666416.png)
![N~2~-(2,6-dichlorobenzyl)-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3666418.png)
![3-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE](/img/structure/B3666427.png)
